molecular formula C13H21N5O7S B611936 Zidebactam CAS No. 1436861-97-0

Zidebactam

Cat. No.: B611936
CAS No.: 1436861-97-0
M. Wt: 391.40 g/mol
InChI Key: YCZPXRQPDCXTIO-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zidebactam is a novel non-β-lactam bicyclo-acyl hydrazide antibiotic developed by Wockhardt. It is known for its dual mechanism of action, which includes binding to penicillin-binding protein 2 and inhibiting β-lactamase enzymes. This compound is particularly effective against Gram-negative bacteria, making it a promising candidate for treating resistant infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zidebactam involves a convergent strategy that includes the coupling of the sodium salt of diazabicyclooctane carboxylic acid with Boc-®-(-)-ethyl nipecotate hydrazide. The process involves several chemical transformations, including stereoselective synthesis and chiral resolution. The empirical formula of this compound is C13H21N5O7S.2H2O .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures the production of chirally pure this compound with high yield and purity. The stable sodium salt form of the compound is prepared to enhance its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Zidebactam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is particularly sensitive to acidic, basic, and oxidative conditions, leading to the formation of degradation products .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and impurities, which are identified and quantified using advanced chromatographic techniques .

Scientific Research Applications

Zidebactam has a wide range of scientific research applications:

Mechanism of Action

Zidebactam exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

Biological Activity

Zidebactam, a novel diazabicyclooctane (DBO), has emerged as a significant compound in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action involves both β-lactamase inhibition and direct binding to penicillin-binding protein 2 (PBP2), making it an important adjunct in combination therapies, particularly with cefepime.

This compound operates through dual mechanisms:

  • β-lactamase Inhibition : It inhibits class A, class C, and some class D β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.
  • Direct Antibacterial Activity : By binding to PBP2, this compound exhibits antibacterial activity independent of β-lactamase presence, enhancing the efficacy of other β-lactams like cefepime.

In Vitro Activity

Numerous studies have evaluated the in vitro activity of this compound, often in combination with cefepime. The following table summarizes key findings regarding its minimum inhibitory concentrations (MICs) against various pathogens:

Pathogen MIC Range (mg/L) Notes
Escherichia coli0.12 - 0.5Effective against most strains, including those with ESBL and AmpC.
Klebsiella pneumoniae0.12 - 0.5Similar susceptibility as E. coli; effective against KPC producers.
Pseudomonas aeruginosa4 - 16High susceptibility noted; effective against AmpC and metallo-β-lactamase producers.
Acinetobacter baumannii>32Limited efficacy; however, potentiation observed with cefepime.
Stenotrophomonas maltophilia>32Potentiation of cefepime activity observed; limited standalone efficacy.

Clinical Case Studies

  • Compassionate Use Case : A notable case involved an immunocompromised patient with a disseminated infection caused by an NDM-producing XDR Pseudomonas aeruginosa. The patient was treated with cefepime/zidebactam under compassionate use, resulting in clinical improvement and negative blood cultures within days . This case underscores this compound's potential as a salvage therapy for resistant infections.
  • Combination Therapy Studies : In studies evaluating the combination of this compound with sulbactam against carbapenem-resistant Acinetobacter baumannii (CRAB), this compound restored sulbactam susceptibility in 91% of tested isolates, demonstrating significant synergy . This highlights this compound's role in enhancing the efficacy of existing antibiotics.

Research Findings

Research has consistently shown that this compound significantly enhances the activity of cefepime against resistant strains:

  • In vitro Studies : this compound combined with cefepime inhibited over 99% of Enterobacteriaceae at MICs ≤8 mg/L, including those producing various β-lactamases .
  • Global Isolate Collection : A study involving a global collection of clinical isolates indicated that cefepime/zidebactam was highly effective against strains from various regions, with notable activity against carbapenem-resistant isolates .

Q & A

Basic Research Questions

Q. What is the dual mechanism of action of zidebactam, and how does it enhance β-lactam antibiotics?

this compound exhibits a dual mechanism: (i) high-affinity binding to penicillin-binding protein 2 (PBP2), disrupting cell wall synthesis, and (ii) β-lactamase inhibition, protecting co-administered β-lactams like cefepime from hydrolysis. This synergy enhances bactericidal activity, particularly against Gram-negative pathogens with AmpC, ESBL, or carbapenemase resistance . Methodologically, confirmatory studies should combine MIC assays with β-lactamase inhibition kinetics and PBP-binding affinity assays using radiolabeled techniques or mass spectrometry.

Q. Why is cefepime the preferred partner for this compound in combination therapy?

Cefepime’s stability against AmpC enzymes and its PBP3-targeting activity complement this compound’s PBP2 binding and β-lactamase inhibition. The 1:1 or 2:1 cefepime/zidebactam ratio optimizes enhancer effects, as shown in broth microdilution assays against Enterobacteriaceae and Pseudomonas aeruginosa. Experimental validation requires checkerboard synergy testing and time-kill curves to quantify bactericidal synergy .

Q. What analytical methods are recommended for this compound impurity profiling and stability studies?

Reverse-phase liquid chromatography (RP-LC) with Hydrosphere C18 columns and dual detection (UV for quantification, LC-MS/MS for structural identification) is validated for this compound stability testing. Acidic/alkaline hydrolysis, oxidative, and thermal stress conditions reveal degradation products (e.g., lactam ring opening). Method parameters include 1.4 ng/column sensitivity, >99.8% accuracy, and <4% RSD precision .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s resistance potential in Gram-negative pathogens?

Use serial passage assays under sub-inhibitory this compound concentrations to select resistant mutants. Characterize mutations via whole-genome sequencing, focusing on efflux pump regulators (e.g., mexR in P. aeruginosa) or stringent response pathways. Validate resistance mechanisms using isogenic strains and efflux inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) .

Q. How can contradictory data on this compound’s efficacy against Acinetobacter baumannii versus P. aeruginosa be resolved?

A. baumannii exhibits intrinsic resistance due to altered PBP2 affinity or efflux, whereas P. aeruginosa susceptibility correlates with this compound’s lower MICs (4–8 mg/L). Address discrepancies by comparing PBP2 binding kinetics (Bocillin FL assays) and transcriptomic profiling of efflux/β-lactamase genes. Cross-reference MIC data with this compound’s pharmacokinetic/pharmacodynamic (PK/PD) thresholds (e.g., fAUC/MIC) .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models best predict this compound’s efficacy in vivo?

Develop a two-compartment model integrating this compound’s plasma protein binding (20–25%), renal clearance, and tissue penetration. Use murine thigh infection models to correlate fT > MIC (free drug concentration exceeding MIC for 70% of dosing interval) with bacterial reduction. Optimize dosing regimens using Monte Carlo simulations for probability of target attainment (PTA) analyses .

Q. How do this compound’s degradation products under stress conditions impact its pharmacological activity?

Acidic hydrolysis generates a primary amine derivative (Impurity I), while oxidation produces sulfoxide (Impurity II). Assess bioactivity of impurities via MIC testing against reference strains (e.g., E. coli ATCC 25922) and cytotoxicity assays (e.g., HepG2 cells). Stability studies must adhere to ICH Q1A guidelines, with forced degradation at 40°C/75% RH for 6 months .

Q. Methodological Guidelines

  • Susceptibility Testing : Follow CLSI M07 broth microdilution protocols with cation-adjusted Mueller-Hinton broth. Include quality control strains (e.g., P. aeruginosa ATCC 27853) and test cefepime/zidebactam at fixed ratios (1:1 and 2:1) .
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and SynergyFinder 3.0 for combination index (CI) calculations. Report MIC50/90 values with 95% confidence intervals .

Properties

IUPAC Name

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPXRQPDCXTIO-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436861-97-0
Record name Zidebactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13090
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIDEBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.